molecular formula C15H17FN4O4 B12834964 4-Fluoro-2-(2-imidazolin-2-ylamino)-isoindoline maleate

4-Fluoro-2-(2-imidazolin-2-ylamino)-isoindoline maleate

Cat. No.: B12834964
M. Wt: 336.32 g/mol
InChI Key: RDCPZVYADNZIHI-BTJKTKAUSA-N
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Description

N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring fused with an isoindole moiety and a fluorine atom. The maleate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate typically involves multiple steps, starting with the preparation of the imidazole and isoindole intermediates. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of N-heterocyclic carbenes as both ligands and organocatalysts has become commonplace, facilitating the efficient synthesis of imidazole derivatives . The final product is often purified through crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: tert-Butylhydroperoxide (TBHP)

    Reducing Agents: Sodium borohydride (NaBH4)

    Catalysts: Nickel catalysts, N-heterocyclic carbenes (NHC)

Major Products

The major products formed from these reactions include various substituted imidazole and isoindole derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate is unique due to its combination of an imidazole ring with an isoindole moiety and a fluorine atom. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H17FN4O4

Molecular Weight

336.32 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine

InChI

InChI=1S/C11H13FN4.C4H4O4/c12-10-3-1-2-8-6-16(7-9(8)10)15-11-13-4-5-14-11;5-3(6)1-2-4(7)8/h1-3H,4-7H2,(H2,13,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

RDCPZVYADNZIHI-BTJKTKAUSA-N

Isomeric SMILES

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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